2-氯-6-氟-N-(2-苯氧基嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

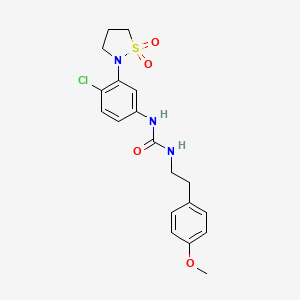

The compound 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide, although not directly studied in the provided papers, appears to be structurally related to several synthesized benzamide derivatives with potential biological activities. These compounds are characterized by the presence of chloro and fluoro substituents on the benzamide moiety, which is a common feature in medicinal chemistry due to their influence on the bioactivity of the molecules.

Synthesis Analysis

The synthesis of related compounds involves the condensation of acid chlorides with various amines or amides in the presence of suitable catalysts or scavengers. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved, and its structure was confirmed by X-ray single-crystal diffraction . Similarly, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained through condensation reactions . These methods could potentially be adapted for the synthesis of 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of a related compound was determined to belong to the monoclinic space group P21/n, with specific cell parameters and a novel class structure that has not been reported before . This information is vital for understanding the three-dimensional arrangement of atoms and the potential interaction of the compound with biological targets.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide, they do discuss the reactivity of similar compounds. The presence of chloro and fluoro groups can affect the reactivity of the benzamide core, potentially leading to various chemical transformations that can be exploited to synthesize a wide range of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular weight, which are important for the compound's physical properties . The presence of halogen atoms can also affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound.

Biological Activity

The biological activity of benzamide derivatives is a key area of interest. The related compound synthesized in paper showed preliminary herbicidal activity, indicating its potential as an agrochemical. In paper , the synthesized benzamide derivatives exhibited potent antimicrobial activity against various pathogenic strains, suggesting that the compound of interest might also possess similar bioactivities. Antibacterial studies of another related compound further support the potential of benzamide derivatives in developing new antimicrobial agents .

科学研究应用

组蛋白去乙酰化酶抑制剂用于抗肿瘤活性

苯甲酰胺衍生物,包括与2-氯-6-氟-N-(2-苯氧基嘧啶-5-基)苯甲酰胺在结构上相关的化合物,已被研究其在癌症治疗中的潜力,因为它们能够抑制组蛋白去乙酰化酶(HDA)。其中一种衍生物MS-27-275通过抑制HDA,在各种人类肿瘤中展示了显著的体内抗肿瘤活性,导致肿瘤细胞系中核组蛋白的过乙酰化,并诱导细胞周期分布的变化。这表明了一种针对传统抗肿瘤药物耐药癌症的新型化疗策略(A. Saito et al., 1999)。

激酶抑制剂用于抗癌药物

2,4-二取代-5-氟嘧啶的结构,类似于2-氯-6-氟-N-(2-苯氧基嘧啶-5-基)苯甲酰胺的核心,是各种抗癌药物中的常见基团。这种结构已在新型激酶抑制剂的开发中得到探索。旨在发现激酶抑制剂的新型5-氟嘧啶-2-羧酰胺和5-氟嘧啶-4-羧酰胺的合成展示了氟嘧啶衍生物在癌症治疗中的潜力,突显了类似于2-氯-6-氟-N-(2-苯氧基嘧啶-5-基)苯甲酰胺的化合物在药物化学中的相关性(H. Wada et al., 2012)。

HIV整合酶抑制剂用于抗病毒疗法

二羟基嘧啶-4-羧酰胺,与2-氯-6-氟-N-(2-苯氧基嘧啶-5-基)苯甲酰胺在结构上相似,已被确定为HIV-1整合酶的有效抑制剂,这是病毒复制所必需的关键酶。这类化合物,特别是那些带有N-苄基取代的化合物,展示了对HIV整合酶催化的链转移过程的显著抑制,表明它们在艾滋病治疗中作为抗病毒药物的潜力(P. Pace et al., 2007)。

安全和危害

The safety data sheet for similar compounds suggests that they should be handled with care. They could be harmful if swallowed and are suspected of causing genetic defects . It’s recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

属性

IUPAC Name |

2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O2/c18-13-7-4-8-14(19)15(13)16(23)22-11-9-20-17(21-10-11)24-12-5-2-1-3-6-12/h1-10H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQOSCRRNXSQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)

![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)

![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)

![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)